molecular formula C12H26 B14562929 2,2,4,5-Tetramethyloctane CAS No. 62183-80-6

2,2,4,5-Tetramethyloctane

Cat. No.: B14562929
CAS No.: 62183-80-6
M. Wt: 170.33 g/mol
InChI Key: SNJCVPBJFQJMFW-UHFFFAOYSA-N
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Description

2,2,4,5-Tetramethyloctane is an organic compound with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . It is a branched alkane, which means it consists of a chain of carbon atoms with several branches of methyl groups attached. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes with methyl groups. This process typically requires the use of strong acids or bases as catalysts and may involve high temperatures and pressures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps. The use of zeolite catalysts is common in such processes to achieve high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,4,5-Tetramethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.

    Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,2,4,5-Tetramethyloctane has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.

    Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.

    Medicine: Research into its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in certain lubricants and fuels.

Mechanism of Action

The mechanism of action of 2,2,4,5-Tetramethyloctane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the solubility, stability, and reactivity of the compound in various environments. The molecular targets and pathways involved are typically related to its role as a non-polar solvent or reactant in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethyloctane
  • 2,2,3,4-Tetramethyloctane
  • 2,2,4,6-Tetramethyloctane

Uniqueness

2,2,4,5-Tetramethyloctane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it valuable for studying the effects of branching on hydrocarbon behavior and for applications requiring specific molecular configurations.

Properties

CAS No.

62183-80-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,4,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-8-10(2)11(3)9-12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

SNJCVPBJFQJMFW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)CC(C)(C)C

Origin of Product

United States

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